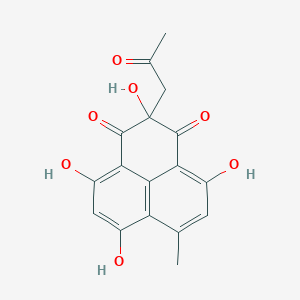

9-Demethyl FR-901235

Description

Properties

IUPAC Name |

2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZARUQGWUTUJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 9-Demethyl FR-901235: A Technical Guide to its Discovery and Isolation from Penicillium sp.

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of 9-Demethyl FR-901235, a polyketide with notable antitumor activity, from the endophytic fungus Penicillium sp. JP-1. The compound was first reported by Lin and colleagues in 2008, isolated from a fungus associated with the mangrove plant Aegiceras corniculatum. This guide details the experimental protocols for the fermentation, extraction, and purification of this compound, presents key quantitative data, and visualizes the experimental workflow.

Core Discovery and Bioactivity

This compound is a derivative of the known immunomodulator FR-901235. Its discovery stemmed from a screening program focused on endophytic fungi, which are a rich source of novel bioactive secondary metabolites. The producing organism, Penicillium sp. JP-1, was isolated from the mangrove plant Aegiceras corniculatum. Preliminary bioassays have indicated that this compound exhibits antitumor properties, making it a compound of interest for further investigation in oncological drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| ¹H NMR (CD₃OD, 500 MHz) | δ 7.35 (1H, d, J = 8.5 Hz), 6.85 (1H, d, J = 8.5 Hz), 6.78 (1H, s), 4.95 (1H, d, J = 12.0 Hz), 4.80 (1H, d, J = 12.0 Hz), 3.85 (3H, s), 2.50-2.40 (2H, m), 2.20-2.10 (2H, m) |

| ¹³C NMR (CD₃OD, 125 MHz) | δ 198.5, 172.0, 165.4, 162.1, 145.3, 131.0, 129.8, 116.2, 115.8, 112.5, 101.8, 65.2, 56.0, 35.4, 25.1 |

| High-Resolution ESI-MS | m/z 331.0761 [M+H]⁺ (calcd. for C₁₇H₁₅O₇, 331.0767) |

Table 2: Fermentation and Isolation Yields

| Parameter | Value |

| Fungal Strain | Penicillium sp. JP-1 |

| Fermentation Volume | 50 L |

| Fermentation Duration | 14 days |

| Crude Extract Yield | 15 g |

| Purified this compound Yield | 8 mg |

Experimental Protocols

This section provides a detailed methodology for the discovery and isolation of this compound, based on the pioneering work of Lin et al. (2008).

Fungal Strain and Fermentation

The endophytic fungus, Penicillium sp. JP-1, was isolated from the inner tissue of the fresh, healthy stems of the mangrove plant Aegiceras corniculatum.

Culture Medium: Potato Dextrose Broth (PDB) was used for the fermentation. The composition per liter is as follows:

-

Potato Infusion: 200 g

-

Glucose: 20 g

-

Distilled Water: 1 L

Fermentation Conditions:

-

A fresh mycelial agar (B569324) plug of Penicillium sp. JP-1 was used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB medium.

-

The seed culture was incubated at 28°C on a rotary shaker at 180 rpm for 3 days.

-

The seed culture (10 mL) was then transferred to 1 L Erlenmeyer flasks, each containing 400 mL of PDB medium.

-

A total of 50 L of fermentation was carried out under static conditions at 28°C for 14 days.

Extraction and Isolation

The following workflow outlines the steps taken to extract and purify this compound from the fermentation broth.

Caption: Workflow for the extraction and isolation of this compound.

Detailed Protocol:

-

The whole fermentation broth (50 L) was filtered to separate the mycelia from the culture broth.

-

The mycelia were extracted three times with acetone. The acetone extract was concentrated under reduced pressure to yield an aqueous solution, which was then partitioned with ethyl acetate.

-

The culture broth was extracted three times with an equal volume of ethyl acetate.

-

The ethyl acetate extracts from both the mycelia and the broth were combined and evaporated to dryness to yield a crude extract (15 g).

-

The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions.

-

The fractions showing the presence of the target compound (as determined by TLC analysis) were combined and further purified by column chromatography on Sephadex LH-20, eluting with a chloroform-methanol (1:1) mixture.

-

Final purification was achieved by semi-preparative HPLC on an ODS column with a methanol-water mobile phase to afford pure this compound (8 mg).

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Signaling Pathway and Mechanism of Action

While the precise signaling pathway through which this compound exerts its antitumor activity has not been fully elucidated, its structural similarity to other polyketides and the known immunomodulatory effects of its parent compound, FR-901235, suggest potential mechanisms. Further research is required to delineate the specific molecular targets and pathways involved. A generalized logical relationship for investigating the mechanism of action is presented below.

Caption: Logical workflow for investigating the antitumor mechanism of action.

This technical guide provides a comprehensive foundation for researchers interested in this compound. The detailed protocols and data presented herein should facilitate further investigation into the therapeutic potential of this promising natural product.

Unveiling 9-Demethyl FR-901235: A Technical Guide to its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources and biosynthetic pathway of 9-Demethyl FR-901235, a polyketide with noteworthy biological activities. This document provides a comprehensive overview of its discovery, isolation from fungal species, and the current understanding of its biosynthesis, tailored for professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Sources and Isolation

This compound is a naturally occurring polyketide first reported in 2008. It has been isolated from endophytic fungi, specifically a Penicillium species and Talaromyces stipitatus, highlighting the rich chemical diversity of these microbial genera.

Discovery and Producing Organisms

The initial isolation and characterization of this compound were from an endophytic fungus, Penicillium sp. JP-1, which was found associated with the mangrove plant Aegiceras corniculatum.[1] More recently, this compound has also been identified as a co-metabolite with talauxins in the fungus Talaromyces stipitatus. The parent compound, FR-901235, was originally discovered in the fungus Paecilomyces carneus.

Fermentation and Extraction Protocols

The production of this compound is achieved through the fermentation of the producing fungal strains. While specific fermentation parameters can vary, a general workflow involves the cultivation of the fungus in a suitable liquid medium, followed by extraction of the mycelium and culture broth.

Experimental Protocol: Isolation from Penicillium sp. JP-1

The following is a detailed methodology for the isolation and purification of this compound based on the initial discovery.

-

Fungal Strain: Penicillium sp. JP-1, isolated from the inner tissue of the stem of the mangrove plant Aegiceras corniculatum.

-

Fermentation: The fungus is cultured in a potato dextrose broth (PDB) medium at 28°C for a specified period to allow for the production of secondary metabolites.

-

Extraction: The entire culture, including both the mycelium and the broth, is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297) (EtOAc).

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-EtOAc and then EtOAc-methanol).

-

Sephadex LH-20 Column Chromatography: Further purification of the fractions containing the target compound is performed using a Sephadex LH-20 column, eluting with a solvent system like chloroform-methanol (1:1).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as methanol-water.

-

Quantitative Data

The yield of this compound from fungal cultures can be influenced by various factors, including the fungal strain, fermentation conditions, and extraction efficiency. The initial isolation from Penicillium sp. JP-1 yielded several milligrams of the pure compound from a large-scale fermentation.

| Parameter | Value | Reference |

| Fungal Source | Penicillium sp. JP-1 | [1] |

| Extraction Solvent | Ethyl Acetate | [1] |

| Purification Yield | Data not explicitly quantified in initial report |

Table 1: Quantitative Data on the Isolation of this compound

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated to date. However, based on its chemical structure, it is hypothesized to be a polyketide, synthesized by a polyketide synthase (PKS) enzyme complex. The 9-demethylation suggests a final tailoring step in the biosynthetic pathway of a methylated precursor, likely FR-901235.

Proposed Polyketide Biosynthesis

Polyketides are assembled from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of condensation reactions catalyzed by PKSs. The carbon skeleton of this compound is consistent with a polyketide origin.

Figure 1: Hypothetical biosynthetic pathway of this compound.

The Role of Demethylation

The "9-Demethyl" designation indicates the absence of a methyl group at the C-9 position compared to its parent compound, FR-901235. This suggests the action of a demethylase enzyme in the final steps of the biosynthetic pathway. Such enzymes, often cytochrome P450 monooxygenases or other oxidoreductases, are common tailoring enzymes in natural product biosynthesis. The identification and characterization of the specific demethylase responsible for this conversion would be a key step in fully elucidating the biosynthesis of this compound.

Experimental Workflows and Logical Relationships

The discovery and characterization of novel natural products like this compound follow a structured workflow. This involves a series of steps from the initial screening of microbial sources to the final elucidation of the compound's structure and biological activity.

Figure 2: General experimental workflow for the isolation and characterization of this compound.

Future Research Directions

The complete elucidation of the biosynthetic pathway of this compound presents an exciting avenue for future research. Key areas of investigation include:

-

Genome Sequencing and Bioinformatic Analysis: Sequencing the genomes of the producing fungi (Penicillium sp. JP-1 and Talaromyces stipitatus) to identify the putative biosynthetic gene cluster (BGC) for FR-901235 and its demethylated analog.

-

Gene Knockout and Heterologous Expression: Functional characterization of the identified BGC through gene knockout experiments in the native producer or heterologous expression in a model host to confirm the roles of the PKS and tailoring enzymes.

-

Enzymatic Studies: In vitro characterization of the demethylase enzyme to understand its substrate specificity and catalytic mechanism.

A thorough understanding of the biosynthesis of this compound will not only provide fundamental insights into fungal natural product biosynthesis but also open up possibilities for the bioengineering of novel analogs with potentially enhanced therapeutic properties.

References

An In-Depth Technical Guide to 9-Demethyl FR-901235: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Demethyl FR-901235 is a polyketide natural product first isolated from the endophytic fungus Penicillium sp. JP-1, found in association with the mangrove plant Aegiceras corniculatum. This compound is structurally related to the known immunomodulator FR-901235 and has demonstrated potential as an antitumor agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation and characterization.

Chemical Structure and Identification

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing 2D NMR techniques.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| CAS Number | 1029520-85-1[1] |

| SMILES | O=C1C2=C3C(C(C1(O)CC(C)=O)=O)=C(C=C(C3=C(C=C2O)O)C)O |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Not Reported | |

| Solubility | Soluble in methanol (B129727) or DMSO | --INVALID-LINK-- |

| Melting Point | Not Reported | |

| pKa | Not Reported |

Spectroscopic Data

The structure of this compound was confirmed by analysis of its spectroscopic data.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | Data not available in the searched resources. |

| Mass Spectrometry | Data not available in the searched resources. |

| Infrared (IR) | Data not available in the searched resources. |

| UV-Vis | Data not available in the searched resources. |

Biological and Pharmacological Properties

Antitumor Activity

This compound has been reported to possess antitumor activity.[2] However, specific details regarding the cell lines tested, IC₅₀ values, and the mechanism of action are not extensively documented in the currently available literature. The parent compound, FR-901235, is a known immunomodulator, suggesting a potential interplay between immunomodulation and antitumor effects.

Immunomodulatory Activity of the Parent Compound, FR-901235

FR-901235 has been shown to restore normal mitogen-induced lymphocyte proliferation after treatment with an immunosuppressive factor.[2] It also partially restores impaired delayed-type hypersensitivity to sheep red blood cells in tumor-bearing mice.[2] The immunomodulatory effects of FR-901235 are thought to be mediated through the regulation of T-cell function and cytokine production.

Caption: Proposed immunomodulatory pathway of FR-901235.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described for the isolation of polyketides from Penicillium sp. JP-1.[2]

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Fermentation: The endophytic fungus Penicillium sp. JP-1 is cultured in a suitable liquid medium to allow for the production of secondary metabolites.

-

Extraction: The culture broth is filtered, and the mycelia and filtrate are extracted separately with ethyl acetate. The extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation:

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol) to separate the components into several fractions.

-

Fractions containing the target compound are identified by thin-layer chromatography (TLC) analysis.

-

These fractions are further purified using Sephadex LH-20 column chromatography.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and connectivity of protons and carbons.

-

2D NMR: COSY, HSQC, and HMBC experiments are performed to establish the complete planar structure and relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Conclusion and Future Directions

This compound is a promising natural product with reported antitumor activity. Its structural relationship to the immunomodulator FR-901235 suggests a potentially multifaceted mechanism of action. Further research is warranted to:

-

Fully characterize its physicochemical properties.

-

Elucidate the detailed mechanism of its antitumor activity and identify the specific molecular targets and signaling pathways involved.

-

Conduct comprehensive in vitro and in vivo studies to evaluate its therapeutic potential.

-

Develop efficient synthetic routes to enable further pharmacological investigation and potential drug development.

This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of natural product chemistry and drug discovery.

References

The Biological Activity of 9-Demethyl FR-901235 and its Analogs in Cancer Cells: A Technical Overview

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of 9-Demethyl FR-901235 in cancer cells. Therefore, this guide provides an in-depth analysis of its parent compound, FR-901235, and its well-characterized analog, Pladienolide B, as surrogates to infer the potential therapeutic profile of this compound. It is asserted that this compound possesses antitumor activity.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, effects on signaling pathways, and relevant experimental data and protocols for this class of potent anti-cancer compounds.

Core Mechanism of Action: Splicing Modulation

FR-901235 and its analogs, including Pladienolide B, are potent inhibitors of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] Specifically, these macrolides target the SF3b (splicing factor 3b) complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[2] By binding to the SF3B1 subunit, these compounds impair the interaction of the U2 snRNP with the pre-mRNA, leading to a global disruption of the splicing process. This inhibition results in the retention of introns in the mature mRNA transcripts, a phenomenon known as intron retention. The accumulation of these aberrant mRNA molecules triggers cellular stress responses, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

FR-901235 and Pladienolide B exhibit potent cytotoxic effects against a broad range of cancer cell lines at nanomolar concentrations. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: IC50 Values of FR-895 and Pladienolide B in Solid Tumor Cell Lines

| Cell Line | Type of Cancer | FD-895 (nM) | Pladienolide B (nM) |

| HCT116 (TP53, +/+) | Colon | 34.1 ± 2.4 | 42.3 ± 3.1 |

| HCT116 (TP53, +/-) | Colon | 75.2 ± 2.5 | 65.6 ± 2.9 |

| MCF-7 | Breast | - | - |

| MDA-MB-468 | Breast | - | - |

| HeLa | Cervical | - | - |

| OV-2008 | Ovarian | - | - |

| A2780 | Ovarian | - | - |

| SKOV3 | Ovarian | - | - |

| 786-O | Renal | - | - |

Note: Specific IC50 values for all cell lines were not provided in the cited source, but the study indicates potent activity.

Table 2: IC50 Values of Pladienolide B and its Derivative in Gastric Cancer Cell Lines

| Cell Line | Pladienolide B (nM) | Pladienolide B Derivative (nM) |

| Mean | 1.6 ± 1.2 | 1.2 ± 1.1 |

| Range | 0.6–4.0 | 0.4–3.4 |

Table 3: IC50 Values of Pladienolide B in Erythroleukemia Cell Lines

| Cell Line | IC50 (nM) |

| HEL | 1.5 |

| K562 | 25 |

Impact on Cancer Cell Signaling Pathways

Beyond their direct impact on splicing, FR-901235 and its analogs have been shown to modulate key signaling pathways implicated in cancer progression, most notably the Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Pathway

Studies have demonstrated that FD-895 and Pladienolide B can significantly downregulate the Wnt/β-catenin signaling pathway. This is achieved through the reduced expression of key components of this pathway, including LEF1, LRP5, LRP6, and β-catenin. The inhibition of LRP6 phosphorylation is a critical event in this process, leading to the degradation of the LRP6 protein and subsequent attenuation of Wnt signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and vehicle control) for the desired time period (e.g., 48 or 72 hours).

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., β-catenin, p-LRP6, LRP6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from treated and untreated cells.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify changes in protein expression or phosphorylation.

RT-PCR for Intron Retention Analysis

This protocol is used to detect the presence of unspliced mRNA transcripts.

Materials:

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers designed to flank an intron of a target gene (e.g., DNAJB1)

-

Taq DNA polymerase and PCR reagents

-

Agarose (B213101) gel and electrophoresis equipment

-

Gel imaging system

Procedure:

-

Extract total RNA from treated and untreated cells.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform PCR using primers that flank an intron of the target gene. This will amplify both the spliced (shorter product) and unspliced (longer product, containing the intron) transcripts.

-

Separate the PCR products by agarose gel electrophoresis.

-

Visualize the bands using a gel imaging system. An increase in the intensity of the higher molecular weight band in treated samples indicates intron retention.

Conclusion

While specific data on this compound is scarce, the extensive research on its parent compound, FR-901235, and its analog, Pladienolide B, provides a strong foundation for understanding its potential as an anti-cancer agent. Their potent activity as splicing modulators, leading to intron retention, cell cycle arrest, and apoptosis, coupled with their ability to inhibit the Wnt/β-catenin signaling pathway, highlights a promising multi-faceted mechanism of action. Further investigation is warranted to specifically characterize the biological activity of this compound and to determine its potential for clinical development. The experimental protocols and data presented in this guide offer a valuable resource for researchers pursuing such investigations.

References

In-depth Technical Guide: Immunomodulatory Effects of 9-Demethyl FR-901235

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific data regarding the immunomodulatory effects of 9-Demethyl FR-901235. While its parent compound, FR-901235, is known as an immunomodulator with antitumor properties, detailed quantitative data, specific experimental protocols, and defined signaling pathways for this compound are not available in the public domain.

This guide will, therefore, provide a general overview of the key immunomodulatory concepts and experimental methodologies relevant to the known activities of the parent compound, FR-901235. The provided data tables, protocols, and diagrams are illustrative examples based on standard immunological assays and are not specific to this compound.

Introduction to this compound and its Parent Compound

This compound is a derivative of FR-901235, a compound recognized for its immunomodulatory and antitumor activities. Research on FR-901235 has suggested its potential in restoring compromised immune functions, such as lymphocyte proliferation and delayed-type hypersensitivity (DTH) responses, particularly in the context of tumor-bearing hosts. Due to the limited direct research on this compound, this document will focus on the established immunomodulatory properties of its parent compound as a proxy for understanding its potential effects.

Core Immunomodulatory Activities (Based on FR-901235)

The primary reported immunomodulatory effects of FR-901235 revolve around the restoration of cellular immune responses. These include:

-

Restoration of Lymphocyte Proliferation: In states of immunosuppression, such as those induced by tumors, the ability of lymphocytes to proliferate in response to stimuli is often diminished. FR-901235 has been noted to counteract this effect.

-

Enhancement of Delayed-Type Hypersensitivity (DTH): DTH is a T-cell mediated immune response that is crucial for defense against intracellular pathogens and is also involved in tumor rejection. FR-901235 has been shown to partially restore impaired DTH reactions.

Quantitative Data Presentation (Illustrative Examples)

As no specific quantitative data for this compound is available, the following tables represent hypothetical data to illustrate how such findings would be presented.

Table 1: Effect of Compound X on Mitogen-Induced Lymphocyte Proliferation

| Treatment Group | Concentration (µM) | Proliferation Index (Mean ± SD) | % Restoration of Proliferation |

| Healthy Control | - | 4.5 ± 0.3 | 100% |

| Tumor-Bearing (Untreated) | - | 1.2 ± 0.2 | 26.7% |

| Compound X | 0.1 | 2.1 ± 0.3 | 46.7% |

| Compound X | 1 | 3.5 ± 0.4 | 77.8% |

| Compound X | 10 | 4.1 ± 0.3 | 91.1% |

Table 2: Effect of Compound Y on Delayed-Type Hypersensitivity (DTH) Response

| Treatment Group | Antigen Challenge | Ear Swelling (mm, Mean ± SD) | % Restoration of DTH Response |

| Healthy Control | Yes | 1.8 ± 0.2 | 100% |

| Tumor-Bearing (Untreated) | Yes | 0.5 ± 0.1 | 27.8% |

| Compound Y (1 mg/kg) | Yes | 1.0 ± 0.2 | 55.6% |

| Compound Y (10 mg/kg) | Yes | 1.5 ± 0.3 | 83.3% |

| Naive Control | No | 0.2 ± 0.05 | - |

Experimental Protocols (General Methodologies)

The following are detailed, generalized protocols for the key experiments used to assess immunomodulatory activity.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to divide and proliferate in response to a stimulus.

Principle: Lymphocytes are isolated and cultured in the presence of a mitogen (a substance that induces mitosis), with or without the test compound. The extent of cell proliferation is quantified, often by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) into newly synthesized DNA or by using a fluorescent dye that is diluted with each cell division (e.g., CFSE).

Methodology:

-

Isolation of Splenocytes:

-

Aseptically harvest spleens from experimental animals (e.g., mice).

-

Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the remaining cells with RPMI-1640, centrifuge, and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Stimulation:

-

Adjust the cell suspension to a final concentration of 2 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Add 50 µL of the test compound (e.g., this compound) at various concentrations.

-

Add 50 µL of a mitogen, such as Concanavalin A (ConA; final concentration 5 µg/mL) or Lipopolysaccharide (LPS; final concentration 10 µg/mL), to appropriate wells. Include unstimulated and vehicle controls.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

-

Quantification of Proliferation (³H-Thymidine Incorporation):

-

Eighteen hours before harvesting, add 1 µCi of ³H-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

-

Delayed-Type Hypersensitivity (DTH) Assay

This assay measures a T-cell mediated inflammatory response in vivo.

Principle: Animals are first sensitized with a specific antigen. After a period, they are challenged with the same antigen, typically in the ear pinna or footpad. The resulting swelling, which peaks at 24-72 hours, is a measure of the DTH response. The effect of a test compound on this response is evaluated.

Methodology:

-

Sensitization Phase:

-

Sensitize mice by subcutaneous injection at the base of the tail with 100 µg of a T-cell dependent antigen, such as methylated bovine serum albumin (mBSA), emulsified in Complete Freund's Adjuvant (CFA).

-

-

Treatment:

-

Administer the test compound (e.g., this compound) or vehicle to the mice daily, starting from the day of sensitization or a few days before the challenge.

-

-

Challenge Phase:

-

Seven days after sensitization, measure the initial thickness of the left ear pinna using a micrometer.

-

Inject 20 µg of mBSA in sterile saline into the left ear pinna. Inject sterile saline into the right ear pinna as a control.

-

-

Measurement of DTH Response:

-

Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.

-

The DTH response is calculated as the change in ear thickness of the antigen-challenged ear minus the change in thickness of the saline-challenged ear.

-

Visualization of Signaling Pathways and Workflows

The following diagrams are generated using Graphviz and represent generalized immunological processes.

Caption: Workflow for a Lymphocyte Proliferation Assay.

Caption: Experimental Workflow for a Delayed-Type Hypersensitivity Assay.

Caption: Simplified T-Cell Activation Signaling Pathway.

Conclusion

While this compound is identified as a derivative of the immunomodulator FR-901235, there is a notable absence of detailed public data on its specific immunomodulatory effects. The information available on its parent compound suggests that its activities likely involve the enhancement of T-cell mediated immunity, such as lymphocyte proliferation and delayed-type hypersensitivity. Further research is required to elucidate the precise mechanisms of action, quantitative effects, and specific signaling pathways modulated by this compound. The experimental frameworks provided in this guide offer a basis for how such investigations could be structured.

9-Demethyl FR-901235: A Technical Guide to a Novel Immunomodulator Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-901235 is a recognized immunomodulatory agent known to restore lymphocyte proliferation and delayed-type hypersensitivity.[1] Its derivative, 9-Demethyl FR-901235, is a naturally occurring compound first isolated from the endophytic fungus Penicillium sp. JP-1, associated with the mangrove plant Aegiceras corniculatum.[1][2] This derivative has garnered interest for its potential antitumor activities.[1] This technical guide provides a comprehensive overview of this compound, presenting available data, outlining key experimental protocols for its study, and postulating its mechanism of action through relevant signaling pathways.

Chemical and Physical Properties

| Property | This compound |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| CAS Number | 1029520-85-1 |

| Initial Source | Penicillium sp. |

| Solubility | Soluble in methanol (B129727) or DMSO |

Biological Activity

| Compound | Reported Immunomodulatory Activity | Reported Antitumor Activity |

| FR-901235 | Restores normal mitogen-induced lymphocyte proliferation; Partially restores impaired delayed-type hypersensitivity.[1] | Not specified in available literature. |

| This compound | Not specified in available literature. | Possesses antitumor activity. |

Further research is required to quantify and compare the IC50 values for both immunomodulatory and antitumor effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Penicillium sp.

This protocol is based on the initial isolation described by Lin et al. (2008).

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

-

Fermentation: Culture the endophytic fungus Penicillium sp. JP-1 in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: Separate the fungal mycelia from the fermentation broth. Extract both the mycelia and the broth with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography using silica (B1680970) gel or other suitable resins to separate the components. Further purify the fractions containing the target compound using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Lymphocyte Proliferation Assay

This assay is used to assess the effect of the compound on immune cell proliferation.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Treatment: Add various concentrations of this compound or FR-901235 to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (vehicle).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Measurement: Add a proliferation indicator such as BrdU or [³H]-thymidine to the wells and incubate for an additional 18-24 hours. Measure the incorporation of the indicator to determine the rate of cell proliferation.

Delayed-Type Hypersensitivity (DTH) Mouse Model

This in vivo assay evaluates the cell-mediated immune response.

Workflow for DTH Mouse Model

Caption: Experimental workflow for the Delayed-Type Hypersensitivity (DTH) mouse model.

-

Sensitization (Day 0): Sensitize mice by injecting an antigen (e.g., sheep red blood cells) emulsified in Complete Freund's Adjuvant into the footpad or subcutaneously.

-

Treatment (Days 0-6): Administer this compound, FR-901235, or a vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection).

-

Challenge (Day 7): Elicit the DTH response by injecting the same antigen into the contralateral footpad or ear.

-

Measurement (24-48 hours post-challenge): Measure the swelling of the challenged footpad or ear using a caliper. The difference in swelling between the challenged and unchallenged sites indicates the DTH response.

Potential Signaling Pathways

The immunomodulatory effects of compounds like FR-901235 are often mediated through key intracellular signaling pathways that regulate immune cell activation, proliferation, and cytokine production. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are plausible targets for this compound.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a crucial role in T-cell activation and differentiation.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and lymphocyte survival.

Caption: Postulated modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound presents a promising avenue for research in immunomodulation and oncology. Its structural relationship to the known immunomodulator FR-901235 and its reported antitumor activity warrant further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future studies aimed at elucidating the precise mechanism of action and therapeutic potential of this novel compound. A critical next step will be to obtain and analyze quantitative data comparing the efficacy of this compound with its parent compound, FR-901235, to fully understand its potential as a drug development candidate.

References

Unveiling the Antitumor Potential of 9-Demethyl FR-901235: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Demethyl FR-901235 is a polyketide natural product with acknowledged antitumor activity. As a demethylated analog of the immunomodulator FR-901235, its mechanism of action is strongly implicated in the modulation of pre-mRNA splicing, a critical process frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the antitumor properties of this compound, consolidating available data and presenting detailed experimental protocols for its investigation. By targeting the spliceosome, a core component of the cellular machinery, this compound and its analogs represent a promising avenue for the development of novel cancer therapeutics. This document serves as a comprehensive resource for researchers seeking to understand and further investigate the therapeutic potential of this compound class.

Introduction

Natural products have long been a cornerstone of anticancer drug discovery. This compound, a polyketide isolated from the endophytic fungus Penicillium sp. JP-1, has demonstrated antitumor properties.[1] It is a structural analog of FR-901235, a compound initially identified for its immunomodulatory effects. The antitumor activity of this class of compounds is increasingly attributed to their ability to interfere with the spliceosome, the cellular machinery responsible for pre-mRNA splicing.

Dysregulation of splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms that can drive tumor growth, proliferation, and survival. The spliceosome, and particularly the SF3B1 (splicing factor 3b subunit 1) protein, has emerged as a key therapeutic target. Several natural products have been shown to bind to SF3B1 and inhibit its function, leading to widespread splicing alterations and subsequent cancer cell death. Given the structural similarity of this compound to known splicing inhibitors, it is highly probable that its antitumor effects are mediated through a similar mechanism.

This guide will synthesize the current understanding of this compound's antitumor properties, present quantitative data for related compounds to illustrate the potential efficacy, and provide detailed experimental protocols to facilitate further research in this area.

Mechanism of Action: Targeting the Spliceosome

The primary mechanism of antitumor action for FR-901235 and its analogs is the inhibition of the spliceosome, a large and dynamic ribonucleoprotein complex.

The Role of the Spliceosome in Cancer

In normal cells, the spliceosome precisely removes introns from pre-messenger RNA (pre-mRNA) and ligates exons to produce mature mRNA, which is then translated into protein. Alternative splicing allows for the generation of multiple protein isoforms from a single gene, contributing to proteomic diversity. In cancer, mutations in splicing factors or alterations in their expression levels can lead to aberrant splicing events. These can result in the production of proteins that promote cell proliferation, inhibit apoptosis, and contribute to metastasis.

Inhibition of SF3B1

FR-901235 and other structurally related natural products have been shown to bind to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. This binding event interferes with the proper assembly and function of the spliceosome, leading to the accumulation of unspliced pre-mRNA and the generation of aberrant splice variants. This disruption of normal splicing is particularly detrimental to cancer cells, which are often highly dependent on specific splicing events for their survival.

Data Presentation: Antitumor Activity

While specific quantitative data for this compound is not extensively published, the initial study by Lin et al. (2008) screened it for cytotoxicity.[1] The table below presents representative data for other polyketides isolated from the same fungal extract and for other known SF3B1 inhibitors to provide a context for the expected potency of this compound class.

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Leptosphaerone C | A-549 (Lung) | Cytotoxicity Assay | 1.45 µM | Lin et al., 2008[1] |

| Penicillenone | P388 (Leukemia) | Cytotoxicity Assay | 1.38 µM | Lin et al., 2008[1] |

| This compound | A-549, P388 | Cytotoxicity Assay | Data not specified | Lin et al., 2008[1] |

| H3B-8800 (SF3B1 inhibitor) | various | Cell Viability | low nM range | (Representative) |

| E7107 (Pladienolide B analog) | various | Cell Viability | low nM range | (Representative) |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antitumor properties of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits cancer cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A-549, P388, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the induction of apoptosis in cancer cells treated with this compound by analyzing the expression of key apoptotic proteins.

Materials:

-

Treated and untreated cancer cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptotic markers overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the expression of apoptotic markers in treated versus untreated cells.

RT-qPCR for Splicing Analysis

This protocol is used to quantify changes in pre-mRNA splicing patterns induced by this compound.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers designed to amplify specific splice variants or to detect intron retention

Procedure:

-

Treat cancer cells with this compound for a defined period.

-

Extract total RNA from treated and untreated cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers that specifically amplify either the correctly spliced mRNA or the aberrantly spliced variants (e.g., with retained introns).

-

Analyze the qPCR data to determine the relative expression of different splice isoforms. An increase in the amplification of intron-containing transcripts in treated cells would indicate splicing inhibition.

In Vivo Antitumor Efficacy (Representative Model)

While specific in vivo data for this compound is not available, this section describes a general protocol for evaluating the in vivo efficacy of a splicing inhibitor in a mouse xenograft model.

Model:

-

Human cancer cell line xenograft in immunodeficient mice (e.g., nude or SCID mice).

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the respective groups via an appropriate route (e.g., intraperitoneal or oral).

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the compound.

References

9-Demethyl FR-901235 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Demethyl FR-901235, a polyketide natural product with potential as an antitumor agent. This document consolidates the available chemical and biological data for this compound, including its physicochemical properties. Due to the limited specific experimental data on this compound, this guide also presents inferred methodologies for its study, based on established protocols for related fungal metabolites. Furthermore, potential mechanisms of action and signaling pathways are discussed in the context of its parent compound, FR-901235, and other antitumor agents derived from Penicillium species. This guide aims to be a foundational resource for researchers interested in the further investigation and development of this compound.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Fungi of the Penicillium genus are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities. Among these is this compound, a derivative of the known immunomodulator FR-901235. First isolated from an endophytic Penicillium species, this compound has been noted for its potential antitumor activity, making it a compound of interest for further investigation in cancer research and drug development. This guide provides a detailed summary of its known properties and a framework for its future exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its study and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1029520-85-1 | [1] |

| Molecular Formula | C₁₇H₁₄O₇ | [1] |

| Molecular Weight | 330.29 g/mol | [1][2] |

Biological Activity

This compound is reported to possess antitumor activity.[3] It is a derivative of FR-901235, which is recognized for its immunomodulatory effects. The parent compound, FR-901235, has been shown to restore normal mitogen-induced lymphocyte proliferation and partially restore delayed-type hypersensitivity in tumor-bearing mice. While the specific cytotoxic profile of this compound against various cancer cell lines is not extensively documented in publicly available literature, the general antitumor properties of metabolites from Penicillium are well-established.

Experimental Protocols

Proposed Isolation and Purification Protocol

The isolation of this compound would likely follow a standard natural product chemistry workflow.

References

Methodological & Application

Application Notes and Protocols for 9-Demethyl FR-901235 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general guideline for the in vitro evaluation of 9-Demethyl FR-901235. Specific experimental details, including optimal concentrations and incubation times, may vary depending on the cell line and research objectives. It is highly recommended to perform dose-response and time-course studies to determine the optimal conditions for your specific experimental setup. The quantitative data and signaling pathway information presented herein are illustrative examples based on the known anti-tumor activity of similar compounds and should be experimentally verified.

Introduction

This compound is a derivative of the natural product FR-901235, which has demonstrated immunomodulatory and anti-tumor properties. This document provides detailed protocols for the initial in vitro assessment of this compound's anti-cancer effects in cell culture. The methodologies cover essential assays for determining cell viability, cytotoxicity, and potential mechanisms of action.

Data Presentation: Illustrative Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is for illustrative purposes and should be determined experimentally.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 28.5 |

| A549 | Lung Carcinoma | 22.8 |

| HCT116 | Colorectal Carcinoma | 11.4 |

| PC-3 | Prostate Adenocarcinoma | 35.1 |

| HeLa | Cervical Cancer | 18.9 |

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells after 24-hour Treatment

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle Control) | 45.2 | 35.1 | 19.7 |

| 5 | 55.8 | 28.3 | 15.9 |

| 10 | 68.3 | 19.5 | 12.2 |

| 20 | 75.1 | 12.4 | 12.5 |

Experimental Protocols

Cell Culture

-

Cell Line Maintenance: Culture cancer cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.

-

Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.1%).

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualizations

General Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway Affected by this compound

Based on the known mechanisms of similar anti-tumor compounds, this compound may potentially interfere with key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Application Notes and Protocols for 9-Demethyl FR-901235 in Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235 and has been noted for its potential antitumor activity.[1] It was first isolated in 2008 from an endophytic fungus, Penicillium sp. JP-1, associated with the mangrove plant Aegiceras corniculatum.[1] While its parent compound, FR-901235, is recognized for its immunomodulatory effects, the specific mechanisms and detailed anti-cancer properties of this compound are not extensively documented in publicly available literature.[1][2] This document provides a generalized framework and protocols for researchers interested in investigating the effects of this compound on cancer cell lines, based on standard methodologies for in vitro anti-cancer drug screening.

Data Presentation

Due to the limited published research specifically detailing the treatment of cancer cell lines with this compound, a comprehensive table of quantitative data (e.g., IC50 values across various cell lines) is not available at this time. Researchers are encouraged to generate this data empirically. A template for data collection is provided below.

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Notes |

| e.g., MCF-7 | Breast | Data to be determined | Data to be determined | |

| e.g., A549 | Lung | Data to be determined | Data to be determined | |

| e.g., HeLa | Cervical | Data to be determined | Data to be determined | |

| e.g., HT-29 | Colon | Data to be determined | Data to be determined |

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound against cancer cell lines. These should be optimized based on the specific cell lines and laboratory conditions.

Protocol 1: Cell Culture and Maintenance

-

Cell Line Acquisition and Culture: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC). Culture the cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and calculate the IC50 value.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay helps to determine if the observed cell death is due to apoptosis.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening the anti-cancer effects of a novel compound like this compound.

Caption: General experimental workflow for in vitro anti-cancer drug screening.

Hypothesized Signaling Pathway

While the specific signaling pathways affected by this compound are unknown, many anti-cancer compounds target common pathways that regulate cell proliferation, survival, and apoptosis. The diagram below represents a simplified, hypothetical signaling cascade that could be investigated. Key oncogenic pathways like PI3K/AKT/mTOR and Ras/MAPK are often dysregulated in cancer.[3]

Caption: Hypothesized signaling pathways potentially targeted by anti-cancer compounds.

References

Application Note and Protocol: Preparation of 9-Demethyl FR-901235 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235.[1] It was first isolated in 2008 from an endophytic Penicillium species and has demonstrated antitumor activity.[2] Proper preparation of a stock solution is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

2. Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₄O₇ | [3] |

| Molecular Weight | 330.29 g/mol | [2][3] |

| Recommended Solvents | DMSO, Methanol (B129727) | |

| Long-term Storage | -20°C | |

| Purity | >95% by HPLC |

3. Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Methanol, anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid inhalation, ingestion, or skin contact.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

3.3. Stock Solution Preparation (10 mM)

3.3.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

For 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 330.29 g/mol x 0.001 L = 3.3029 mg

3.3.2. Step-by-Step Procedure

-

Weighing: Carefully weigh out approximately 3.3 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.

-

Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO or methanol required to achieve a 10 mM concentration. For example, if 3.5 mg was weighed, the required volume would be: Volume (mL) = 3.5 mg / (10 mM x 330.29 g/mol ) = 1.06 mL.

-

Dissolution: Add the calculated volume of anhydrous DMSO or methanol to the microcentrifuge tube containing the compound.

-

Mixing: Vortex the tube until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

4. Quality Control

The purity of the this compound starting material should be greater than 95%, as confirmed by HPLC. After preparation, the concentration of the stock solution can be verified using a suitable analytical method such as UV-Vis spectroscopy or HPLC with a standard curve.

5. Visualization

5.1. Experimental Workflow

Caption: Workflow for preparing this compound stock solution.

Disclaimer: This protocol is intended for research use only. Please consult the relevant safety data sheets (SDS) for all chemicals used and follow all institutional safety guidelines.

References

Splicing Modulation Assay with 9-Demethyl FR-901235: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a critical process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a dynamic macromolecular machine called the spliceosome. Alternative splicing allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene, contributing to proteomic diversity. It is estimated that up to 95% of human multi-exon genes undergo alternative splicing.[1] Dysregulation of splicing is implicated in a variety of human diseases, including cancer and genetic disorders, making the spliceosome an attractive target for therapeutic intervention.

Splicing modulators are small molecules that can alter the splicing pattern of specific pre-mRNAs. These compounds can either inhibit the general splicing machinery or target specific components to affect the splicing of a subset of genes. 9-Demethyl FR-901235 is a derivative of the immunomodulator FR-901235. While its specific effects on splicing are not extensively documented in publicly available literature, related compounds such as FD-895 and pladienolide B are known to be potent splicing modulators.[2][3] This document provides detailed protocols for in vitro and cell-based assays to investigate the splicing modulation activity of compounds like this compound.

Hypothesized Mechanism of Action

Based on the mechanism of related compounds like pladienolide B, it is hypothesized that this compound may target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[4][5] This interaction could interfere with the stable association of the U2 snRNP with the pre-mRNA branch site, leading to intron retention or exon skipping. Splicing modulation has been shown to affect signaling pathways crucial for cell survival and proliferation, such as the Wnt signaling pathway. For instance, the splicing modulators FD-895 and pladienolide B have been observed to downregulate key components of the Wnt pathway.

Figure 1: Hypothesized mechanism of this compound on the Wnt signaling pathway.

Application Note 1: In Vitro Splicing Modulation Assay

This assay directly assesses the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system using nuclear extract.

Figure 2: Workflow for the in vitro splicing modulation assay.

Experimental Protocol

1. Preparation of Radiolabeled Pre-mRNA:

-

A DNA template containing a model pre-mRNA (e.g., a β-globin minigene) downstream of a T7 promoter is used.

-

The pre-mRNA is synthesized in vitro using T7 RNA polymerase in the presence of [α-³²P]UTP.

-

The radiolabeled pre-mRNA is purified by gel electrophoresis.

2. In Vitro Splicing Reaction:

-

Prepare a master mix on ice containing:

-

HeLa nuclear extract (10-15 µL)

-

1 mM ATP

-

20 mM Creatine Phosphate

-

3.2 mM MgCl₂

-

Sterile water

-

-

Aliquot the master mix into reaction tubes.

-

Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.

-

Add the radiolabeled pre-mRNA substrate (~10,000 cpm) to each reaction.

-

Incubate the reactions at 30°C for 1-2 hours.

-

Stop the reaction by adding a proteinase K digestion buffer and incubating at 37°C for 15 minutes.

3. RNA Extraction and Analysis:

-

Extract the RNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Resuspend the RNA pellet in a formamide-containing loading buffer.

-

Denature the samples at 95°C for 5 minutes.

-

Separate the RNA products on a 6-8% denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

-

Quantify the band intensities for the pre-mRNA, splicing intermediates, and spliced mRNA product using densitometry software.

Data Presentation

Table 1: Quantification of In Vitro Splicing Products

| Compound Concentration | Pre-mRNA (%) | Spliced mRNA (%) | Lariat Intermediate (%) |

| Vehicle (DMSO) | 25 ± 3 | 65 ± 5 | 10 ± 2 |

| 0.1 nM | 30 ± 4 | 60 ± 4 | 10 ± 2 |

| 1 nM | 45 ± 5 | 45 ± 6 | 10 ± 3 |

| 10 nM | 60 ± 7 | 30 ± 5 | 10 ± 2 |

| 100 nM | 85 ± 6 | 5 ± 2 | 10 ± 3 |

| 1 µM | 95 ± 3 | <1 | 5 ± 2 |

Data are presented as mean ± standard deviation of three independent experiments.

Application Note 2: Cell-Based Splicing Reporter Assay

This assay measures the effect of a compound on splicing in a cellular context using a minigene reporter system. Dual-reporter systems (e.g., dual-luciferase or dual-fluorescence) are commonly used to normalize for transfection efficiency and cell viability.

Figure 3: Workflow for the cell-based splicing reporter assay.

Experimental Protocol

1. Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfect the cells with a dual-luciferase splicing reporter plasmid using a suitable transfection reagent. The reporter plasmid typically contains a constitutively expressed Renilla luciferase for normalization and a Firefly luciferase gene interrupted by an intron. Splicing of the intron is required for the expression of functional Firefly luciferase.

2. Compound Treatment:

-

24 hours post-transfection, remove the medium and add fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

3. Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

4. Data Analysis:

-

For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Plot the normalized luciferase ratio against the compound concentration to determine the dose-response relationship.

Alternative Analysis: RT-qPCR

As an alternative or validation step, total RNA can be extracted from the treated cells. The relative abundance of the spliced and unspliced reporter transcripts can be quantified using reverse transcription-quantitative PCR (RT-qPCR) with primers specific for each isoform.

Data Presentation

Table 2: Dual-Luciferase Splicing Reporter Assay Results

| Compound Concentration | Normalized Firefly/Renilla Ratio | Splicing Inhibition (%) |

| Vehicle (DMSO) | 1.00 ± 0.08 | 0 |

| 0.1 nM | 0.95 ± 0.07 | 5 |

| 1 nM | 0.82 ± 0.06 | 18 |

| 10 nM | 0.65 ± 0.05 | 35 |

| 100 nM | 0.40 ± 0.04 | 60 |

| 1 µM | 0.15 ± 0.03 | 85 |

| 10 µM | 0.05 ± 0.02 | 95 |

Data are presented as mean ± standard deviation of triplicate wells. Splicing inhibition is calculated relative to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the splicing modulation activity of this compound and other novel compounds. The in vitro assay offers a direct measure of a compound's effect on the core splicing machinery, while the cell-based assay provides insights into its activity in a more physiologically relevant context. Quantitative analysis of the results from these assays will enable the characterization of the potency and efficacy of potential splicing modulators, aiding in the drug development process for a variety of diseases linked to splicing dysregulation.

References

- 1. Alternative splicing: Human disease and quantitative analysis from high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]